molecular formula C10H16F3NO3 B6219003 3-ethenyl-3-ethylmorpholine, trifluoroacetic acid CAS No. 2751610-87-2

3-ethenyl-3-ethylmorpholine, trifluoroacetic acid

Cat. No.: B6219003
CAS No.: 2751610-87-2
M. Wt: 255.23 g/mol
InChI Key: NAHMDTLYXFJFIR-UHFFFAOYSA-N
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Description

3-ethenyl-3-ethylmorpholine, trifluoroacetic acid is a chemical compound that combines the structural features of morpholine and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-3-ethylmorpholine, trifluoroacetic acid typically involves the reaction of 3-ethenyl-3-ethylmorpholine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-ethenyl-3-ethylmorpholine, trifluoroacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

3-ethenyl-3-ethylmorpholine, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenyl-3-ethylmorpholine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethenyl-3-methylmorpholine, trifluoroacetic acid
  • 3-ethenyl-3-propylmorpholine, trifluoroacetic acid
  • 3-ethenyl-3-butylmorpholine, trifluoroacetic acid

Uniqueness

3-ethenyl-3-ethylmorpholine, trifluoroacetic acid is unique due to its specific combination of structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

2751610-87-2

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

3-ethenyl-3-ethylmorpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h3,9H,1,4-7H2,2H3;(H,6,7)

InChI Key

NAHMDTLYXFJFIR-UHFFFAOYSA-N

Canonical SMILES

CCC1(COCCN1)C=C.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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